

# Application Notes and Protocols: XH161-180 for ACE2-Dependent Viral Infection Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The entry of several coronaviruses, including SARS-CoV-2, into host cells is critically dependent on the interaction between the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2). Consequently, the modulation of ACE2 expression or its interaction with the S protein represents a promising therapeutic strategy against these viral infections. **XH161-180** is a potent and orally active small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2).[1][2][3] Emerging evidence indicates that **XH161-180** decreases the cellular protein levels of ACE2, suggesting a novel, host-directed antiviral strategy.[4][5][6]

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of **XH161-180** in ACE2-dependent viral infection assays. The protocols outlined below detail methods to quantify the effect of **XH161-180** on ACE2 expression and its subsequent impact on viral entry and replication.

### **Mechanism of Action**

**XH161-180** inhibits the deubiquitinase USP2.[1][2] Deubiquitinating enzymes (DUBs) play a crucial role in rescuing proteins from proteasomal degradation by removing ubiquitin chains. Inhibition of USP2 by **XH161-180** is proposed to increase the ubiquitination of ACE2, leading to its enhanced degradation by the proteasome.[7][8][9] This reduction in cell surface ACE2 levels



limits the primary receptor available for viral entry, thereby inhibiting infection by ACE2dependent viruses.



Click to download full resolution via product page

Figure 1: Proposed mechanism of action for XH161-180.

### **Data Presentation**

The following tables present illustrative data for the characterization of **XH161-180**.



Table 1: Effect of XH161-180 on ACE2 Protein Expression in A549-hACE2 Cells

| XH161-180 Concentration<br>(μM) | Relative ACE2 Expression<br>(Western Blot, % of<br>Control) | Cell Surface ACE2 (Flow Cytometry, % of Control) |  |
|---------------------------------|-------------------------------------------------------------|--------------------------------------------------|--|
| 0 (Vehicle)                     | 100 ± 5.2                                                   | 100 ± 4.5                                        |  |
| 0.1                             | 85.3 ± 6.1                                                  | 88.1 ± 5.3                                       |  |
| 1                               | 52.7 ± 4.8                                                  | 55.4 ± 3.9                                       |  |
| 10                              | 21.5 ± 3.9                                                  | 24.0 ± 2.8                                       |  |
| 50                              | 8.2 ± 2.1                                                   | 10.5 ± 1.9                                       |  |
| IC <sub>50</sub> (μM)           | 1.5                                                         | 1.8                                              |  |

Table 2: Antiviral Activity and Cytotoxicity of XH161-180

| Assay<br>Type                                  | Virus<br>Strain                      | Cell Line         | Endpoint                   | EC50 (μM) | СС₅о (µМ) | Selectivit y Index (SI = CC50/EC50 ) |
|------------------------------------------------|--------------------------------------|-------------------|----------------------------|-----------|-----------|--------------------------------------|
| Pseudoviru<br>s<br>Neutralizati<br>on Assay    | SARS-<br>CoV-2<br>Spike              | HEK293T-<br>hACE2 | Luciferase<br>Activity     | 2.1       | >100      | >47.6                                |
| Plaque<br>Reduction<br>Neutralizati<br>on Test | SARS-<br>CoV-2<br>(USA-<br>WA1/2020) | Vero E6           | Plaque<br>Formation        | 2.5       | >100      | >40.0                                |
| Cytotoxicity<br>Assay                          | -                                    | Vero E6           | Cell<br>Viability<br>(MTT) | -         | >100      | -                                    |



## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

## Protocol 1: Quantification of ACE2 Protein Levels by Western Blot

This protocol details the immunodetection of ACE2 protein in cell lysates following treatment with **XH161-180**.



Click to download full resolution via product page

Figure 2: Workflow for ACE2 quantification by Western Blot.

#### Materials:

- A549 cells stably expressing human ACE2 (A549-hACE2)
- XH161-180
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane



- Transfer buffer
- Blocking buffer (5% non-fat dry milk in TBST)
- Primary antibodies: anti-ACE2 and anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

- Cell Treatment: Seed A549-hACE2 cells in 6-well plates and allow them to adhere overnight.
   Treat cells with various concentrations of XH161-180 (e.g., 0.1, 1, 10, 50 μM) or vehicle control (DMSO) for 24-48 hours.
- Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 μL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE: Normalize protein concentrations for all samples. Mix 20-30 μg of protein with Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against ACE2 and βactin (diluted in blocking buffer) overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the ACE2 band intensity to the β-actin band intensity.

## Protocol 2: Quantification of Cell Surface ACE2 by Flow Cytometry

This protocol measures the level of ACE2 expression on the cell surface.

#### Materials:

- A549-hACE2 cells
- XH161-180
- PBS with 1% BSA (FACS buffer)
- Primary antibody: anti-ACE2 (extracellular domain)
- Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
- Fixation buffer (e.g., 4% paraformaldehyde) optional
- Flow cytometer

#### Procedure:

- Cell Treatment: Treat A549-hACE2 cells with XH161-180 as described in Protocol 1.
- Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution. Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.
- Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the primary anti-ACE2 antibody. Incubate for 30-60 minutes on ice, protected from light.
- Washing: Wash the cells twice with FACS buffer to remove unbound primary antibody.



- Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorescently-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.
- Final Wash: Wash the cells twice with FACS buffer.
- Data Acquisition: Resuspend the cells in 300-500  $\mu L$  of FACS buffer and analyze on a flow cytometer.
- Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI)
   for each sample. Normalize the MFI of treated samples to the vehicle control.

## Protocol 3: SARS-CoV-2 Pseudovirus Neutralization Assay

This assay uses a replication-defective virus expressing the SARS-CoV-2 S protein and a reporter gene (e.g., luciferase) to quantify viral entry.[1][10][11][12]

#### Materials:

- HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
- SARS-CoV-2 S protein pseudotyped lentivirus (or other viral vector) carrying a luciferase reporter gene
- XH161-180
- Complete cell culture medium
- 96-well white, clear-bottom plates
- Luciferase assay reagent

#### Procedure:

 Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10<sup>4</sup> cells per well and incubate overnight.



- Compound Pre-treatment: Treat the cells with serial dilutions of XH161-180 for 24-48 hours to allow for ACE2 downregulation.
- Pseudovirus Infection: Following pre-treatment, infect the cells with a predetermined amount of SARS-CoV-2 pseudovirus.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Luciferase Assay: Remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's protocol.
- Data Reading: Measure the luminescence using a plate reader.
- Analysis: Calculate the percentage of inhibition for each concentration of **XH161-180** compared to the vehicle control. Determine the half-maximal effective concentration (EC<sub>50</sub>) by fitting the data to a dose-response curve.

## **Protocol 4: Plaque Reduction Neutralization Test (PRNT)**

This is the gold standard assay for quantifying the inhibition of live, infectious virus.[3][13][14] [15]

#### Materials:

- Vero E6 cells
- · Live, infectious SARS-CoV-2
- XH161-180
- · Complete cell culture medium
- Overlay medium (e.g., containing methylcellulose)
- Crystal violet staining solution

#### Procedure:

Cell Seeding: Seed Vero E6 cells in 12- or 24-well plates and grow to confluency.



- Compound Pre-treatment: Pre-treat the confluent cell monolayers with serial dilutions of XH161-180 for 24-48 hours.
- Virus Infection: Remove the medium containing the compound and infect the cells with a standardized amount of SARS-CoV-2 (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.
- Overlay Application: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of XH161-180.
- Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
- Plaque Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
- Plaque Counting: Wash the plates with water and count the number of plaques in each well.
- Analysis: Calculate the percentage of plaque reduction for each concentration of **XH161-180** relative to the virus control. Determine the EC<sub>50</sub>.

## **Protocol 5: Cytotoxicity Assay (MTT Assay)**

This assay is crucial to ensure that the observed antiviral effect is not due to cell death.[16][17] [18][19]

#### Materials:

- Vero E6 cells (or other cell line used in the antiviral assay)
- XH161-180
- Complete cell culture medium
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidified isopropanol)

#### Procedure:



- Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assays.
- Compound Treatment: Treat the cells with the same serial dilutions of XH161-180 used in the antiviral assays.
- Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal cytotoxic concentration (CC<sub>50</sub>).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Safe and Accessible Cell-Based Spike—ACE2 Binding Assay for Evaluating SARS-CoV-2 Neutralization Activity in Biological Samples Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol Creative Biolabs [neutab.creative-biolabs.com]
- 4. atsjournals.org [atsjournals.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Identification of a pharmacological approach to reduce ACE2 expression and development of an in vitro COVID-19 viral entry model PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 7. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice ScienceOpen [scienceopen.com]
- 10. berthold.com [berthold.com]
- 11. berthold.com [berthold.com]
- 12. Pseudovirus Neutralizing Antibody Assay (Luciferase) | Abnova [abnova.com]
- 13. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Plaque Reduction Neutralization Test Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [Application Notes and Protocols: XH161-180 for ACE2-Dependent Viral Infection Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585413#applying-xh161-180-in-ace2-dependent-viral-infection-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com